molecular formula C24H18N4O3S B3998802 4-(3-NITROPHENYL)-1,3-DIPHENYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE

4-(3-NITROPHENYL)-1,3-DIPHENYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE

Cat. No.: B3998802
M. Wt: 442.5 g/mol
InChI Key: MSXZQZLUYAYBGA-UHFFFAOYSA-N
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Description

4-(3-Nitrophenyl)-1,3-diphenyl-1H,4H,6H,7H,8H-pyrazolo[3,4-e][1,4]thiazepin-7-one is a heterocyclic compound that features a unique structure combining pyrazole and thiazepine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-nitrophenyl)-1,3-diphenyl-1H,4H,6H,7H,8H-pyrazolo[3,4-e][1,4]thiazepin-7-one typically involves multi-component reactions. One efficient method involves the use of a solid acid catalyst functionalized with polyvinyl alcohol and hydroxyethylsulfuric acid. This catalyst facilitates the one-pot three-component condensation of substituted pyrazoles, aldehydes, and thioglycolic acid in water, yielding the desired compound with good to excellent yields .

Another method employs l-proline as a catalyst in a multi-component reaction. This approach is mild and efficient, producing the compound through the condensation of appropriate aldehydes, 5-amino-3-methylpyrazole, and α-mercaptocarboxylic acids .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of recyclable heterogeneous solid acid catalysts and green chemistry approaches, such as sonication in water, are promising for scaling up the synthesis while maintaining sustainability and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(3-Nitrophenyl)-1,3-diphenyl-1H,4H,6H,7H,8H-pyrazolo[3,4-e][1,4]thiazepin-7-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

    Condensation: The compound can participate in further condensation reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and electrophiles such as halogens or sulfonyl chlorides for substitution reactions. Typical conditions involve mild temperatures and the presence of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amino derivative, while electrophilic substitution can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-(3-Nitrophenyl)-1,3-diphenyl-1H,4H,6H,7H,8H-pyrazolo[3,4-e][1,4]thiazepin-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-nitrophenyl)-1,3-diphenyl-1H,4H,6H,7H,8H-pyrazolo[3,4-e][1,4]thiazepin-7-one involves its interaction with biological targets, such as enzymes and receptors. The compound’s cytotoxic activity is attributed to its ability to interfere with cellular processes, potentially by inhibiting key enzymes or disrupting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Nitrophenyl)-1,3-diphenyl-1H,4H,6H,7H,8H-pyrazolo[3,4-e][1,4]thiazepin-7-one is unique due to its specific combination of pyrazole and thiazepine rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-(3-nitrophenyl)-1,3-diphenyl-4,8-dihydropyrazolo[3,4-e][1,4]thiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O3S/c29-20-15-32-23(17-10-7-13-19(14-17)28(30)31)21-22(16-8-3-1-4-9-16)26-27(24(21)25-20)18-11-5-2-6-12-18/h1-14,23H,15H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSXZQZLUYAYBGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C(S1)C3=CC(=CC=C3)[N+](=O)[O-])C(=NN2C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-(3-NITROPHENYL)-1,3-DIPHENYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE
Reactant of Route 2
4-(3-NITROPHENYL)-1,3-DIPHENYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE
Reactant of Route 3
4-(3-NITROPHENYL)-1,3-DIPHENYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE
Reactant of Route 4
4-(3-NITROPHENYL)-1,3-DIPHENYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE
Reactant of Route 5
4-(3-NITROPHENYL)-1,3-DIPHENYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE
Reactant of Route 6
4-(3-NITROPHENYL)-1,3-DIPHENYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE

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